molecular formula C25H28N2O4 B2411788 2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 941975-66-2

2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2411788
CAS No.: 941975-66-2
M. Wt: 420.509
InChI Key: DBACMRANDBUAGC-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a morpholino-naphthyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzamide intermediate.

    Attachment of the Naphthyl Moiety: The final step involves the coupling of the naphthyl group to the morpholino-substituted benzamide, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Lacks the morpholino and naphthyl groups, resulting in different chemical properties and applications.

    N-(2-morpholinoethyl)benzamide: Does not have the methoxy or naphthyl substitutions, leading to variations in reactivity and biological activity.

Uniqueness

2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-29-23-12-6-11-21(24(23)30-2)25(28)26-17-22(27-13-15-31-16-14-27)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,22H,13-17H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBACMRANDBUAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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